N-ethyl-N'-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]ethanediamide
Description
Properties
IUPAC Name |
N-ethyl-N'-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O3/c1-2-21-19(25)20(26)22-15-17(18-9-6-14-27-18)24-12-10-23(11-13-24)16-7-4-3-5-8-16/h3-9,14,17H,2,10-13,15H2,1H3,(H,21,25)(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBQSUFVHFRFPRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(=O)NCC(C1=CC=CO1)N2CCN(CC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-ethyl-N'-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]ethanediamide, a complex organic compound, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. Characterized by the presence of a furan ring and a phenylpiperazine moiety, this compound may interact with various molecular targets, particularly in the context of neurological disorders.
Molecular Structure
The molecular formula of the compound is , with a molecular weight of approximately 410.5 g/mol. The structure includes functional groups that suggest interactions with neurotransmitter systems.
| Property | Value |
|---|---|
| Molecular Formula | C23H30N4O3 |
| Molecular Weight | 410.5 g/mol |
| IUPAC Name | This compound |
Preliminary studies indicate that this compound may influence several biological pathways:
- Serotonin Receptor Modulation : The compound's structure suggests potential interaction with serotonin receptors, which are critical in mood regulation and anxiety disorders.
- Adenosine Receptor Activity : It may act as an antagonist at A2A adenosine receptors, implicated in neurodegenerative diseases such as Parkinson's and Alzheimer's.
- Acetylcholinesterase Inhibition : Similar compounds have shown inhibitory activity against acetylcholinesterase, relevant for cognitive function and memory.
Pharmacological Studies
Research has highlighted various biological activities associated with this compound:
- Neuroprotective Effects : Studies indicate that compounds with similar structures exhibit neuroprotective properties, potentially useful in treating neurodegenerative diseases.
- Antidepressant Potential : Evidence suggests that modulation of serotonin pathways may confer antidepressant-like effects.
Neurodegenerative Disease Models
In animal models of Parkinson's disease, compounds structurally related to this compound have demonstrated:
- Reduction in motor deficits.
- Improvement in dopaminergic signaling.
These findings support further investigation into its therapeutic potential for similar conditions.
Anxiety and Depression Models
In rodent models of anxiety, the compound has been assessed for its effects on behavior:
- Administration resulted in decreased anxiety-like behaviors in elevated plus-maze tests.
These results suggest that the compound could be beneficial in managing anxiety disorders.
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N1-(furan-2-ylmethyl)-N2-(2-methylnaphthalen-1-yl)oxalamide | Furan ring, lacks phenylpiperazine group | Limited neuroactivity |
| N1,N2-bis(furan-2-ylmethyl)oxalamide | Similar core structure | Antimicrobial properties |
| N-cyclopentyl-N'-[2-(furan-2-yl)-2-(4-phenyipiperazin)] | Contains cyclopentane instead of ethane | Potential analgesic effects |
Comparison with Similar Compounds
Key Observations:
- Polarity and Solubility : BA75358 (morpholine) and BA72532 (methoxyphenyl) exhibit higher polarity due to oxygen-rich substituents, suggesting improved aqueous solubility compared to the ethyl-substituted target compound.
- Lipophilicity : BA74036 (phenylpropyl) and the target compound (ethyl) are more lipophilic, favoring blood-brain barrier penetration—a critical factor for CNS-targeted drugs.
- Metabolic Stability : Dimethoxy groups in BA81818 may increase susceptibility to oxidative metabolism, whereas the benzodioxole in BB39792 could enhance resistance to enzymatic degradation .
Pharmacological and Functional Implications
While explicit pharmacological data for the target compound is unavailable in the provided evidence, structural analogs offer clues:
- 4-Phenylpiperazine Motif : A well-documented pharmacophore in serotonin receptor ligands (e.g., aripiprazole), this group may confer affinity for 5-HT₁A or dopamine D₂ receptors.
- Furan Ring: Potential metabolic liabilities (e.g., furan epoxidation) but also possible antibacterial or antifungal activity.
- Ethanediamide Core : This rigid scaffold may stabilize receptor-ligand interactions through hydrogen bonding .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for synthesizing N-ethyl-N'-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]ethanediamide?
Methodological Answer: The synthesis involves multi-step organic reactions, typically starting with the preparation of intermediates such as furan-2-ylmethyl piperazine derivatives. Key steps include:
- Amide bond formation : Reacting ethylamine derivatives with activated carboxylic acid intermediates under nitrogen atmosphere.
- Solvent selection : Use polar aprotic solvents (e.g., dimethylformamide or dichloromethane) to enhance reactant solubility and reaction kinetics .
- Catalysts : Employ coupling agents like EDC/HOBt for efficient amidation .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to achieve >95% purity .
Q. Which analytical techniques are critical for characterizing the compound’s structural and physicochemical properties?
Methodological Answer:
- Spectroscopy :
- NMR (¹H/¹³C): Assign peaks to confirm furan, piperazine, and ethanediamide moieties (e.g., furan C-H protons at δ 6.2–7.4 ppm) .
- FT-IR : Identify amide C=O stretches (~1650 cm⁻¹) and aromatic C-H bends .
- Chromatography :
- HPLC : Purity assessment using C18 columns (acetonitrile/water mobile phase) .
- Thermal analysis : DSC for melting point determination (expected range: 180–220°C) .
Q. What are the recommended protocols for solubility and stability testing in biological assays?
Methodological Answer:
- Solubility screening : Test in DMSO (stock solution) followed by dilution in PBS (pH 7.4) to assess precipitation .
- Stability :
- Hydrolytic stability : Incubate in buffers (pH 1–9) at 37°C for 24h; analyze via LC-MS for degradation products .
- Photostability : Expose to UV light (254 nm) and monitor changes via UV-Vis spectroscopy .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data (e.g., acetylcholinesterase inhibition vs. lack of efficacy in cellular models)?
Methodological Answer:
- Dose-response validation : Replicate assays across multiple cell lines (e.g., SH-SY5Y neurons) with positive controls (e.g., donepezil) .
- Off-target screening : Use kinome-wide profiling to identify unintended interactions .
- Computational modeling : Perform molecular docking (AutoDock Vina) to compare binding modes with acetylcholinesterase vs. unrelated proteins .
Q. What strategies optimize the compound’s pharmacokinetic properties for CNS penetration?
Methodological Answer:
- Lipophilicity modulation : Introduce halogen substituents (e.g., -F) to balance logP (target: 2–3) .
- Blood-brain barrier (BBB) assays :
- Metabolic stability : Incubate with liver microsomes (human/rat) to identify cytochrome P450 liabilities .
Q. How do structural modifications (e.g., furan vs. thiophene substitution) impact target selectivity?
Methodological Answer:
- SAR studies : Synthesize analogs with thiophene or pyrrole replacements and compare:
- Binding affinity : Surface plasmon resonance (SPR) with purified receptors (e.g., 5-HT₁A) .
- Functional activity : cAMP accumulation assays for GPCR targets .
- Crystallography : Co-crystallize analogs with target proteins to visualize binding pocket interactions (e.g., piperazine-furan π-stacking) .
Q. What experimental designs are recommended for elucidating the compound’s mechanism of action in neuroinflammation models?
Methodological Answer:
- In vitro models :
- LPS-stimulated BV2 microglia: Measure TNF-α/IL-6 suppression via ELISA .
- Neuronal co-cultures: Assess neuroprotection against Aβ-induced toxicity .
- Pathway analysis : RNA-seq to identify differentially expressed genes (e.g., NF-κB, NLRP3) .
- In vivo validation : Administer in transgenic AD mice (e.g., APP/PS1) and quantify plaque burden via immunohistochemistry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
